alpha-L-Tagatopyranose

Description

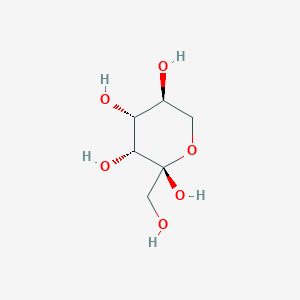

Structure

2D Structure

3D Structure

Properties

CAS No. |

41847-59-0 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m0/s1 |

InChI Key |

LKDRXBCSQODPBY-SLPGGIOYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic and Biosynthetic Pathways of Alpha L Tagatopyranose

Chemical Synthesis Methodologies

The chemical synthesis of alpha-L-Tagatopyranose necessitates sophisticated strategies to control its multiple chiral centers. Researchers have explored various avenues, from stereoselective transformations of existing sugars to the construction of the carbon skeleton from achiral precursors.

Stereoselective Chemical Transformations

Stereoselective transformations are pivotal in carbohydrate chemistry, enabling the conversion of abundant sugars into rare isomers like L-tagatose. These methods often involve the inversion of one or more stereocenters of a readily available starting material.

A notable chemoenzymatic approach involves the synthesis of 1-deoxy-1-(indol-3-yl)-L-tagatose. Alkaline degradation of an ascorbigen (B190622) derivative leads to a mixture of 1-deoxy-1-(indol-3-yl)-L-sorbose and 1-deoxy-1-(indol-3-yl)-L-tagatose. rsc.org Subsequent acetylation and chromatographic separation of the resulting enitol acetates, followed by deacetylation and tosylation, yields 1-deoxy-1-(indol-3-yl)-4,5-di-O-tosyl-alpha-L-tagatopyranose. rsc.org This multi-step process highlights the intricate purification and derivatization often required to isolate the desired L-tagatose derivative in its alpha-pyranose form.

Protecting groups play a crucial role in directing the stereochemical outcome of these transformations. The choice of protecting groups can influence the conformation of the sugar ring and shield specific hydroxyl groups, allowing for regioselective and stereoselective reactions at other positions. oup.comnih.gov For instance, the formation of specific anomers (alpha or beta) can be controlled by the choice of protecting groups and reaction conditions, a concept critical for obtaining the desired this compound. mdpi.comwikipedia.org

Utilization of Chiral Building Blocks

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for complex stereoselective syntheses. illinois.eduresearchgate.net Abundant and relatively inexpensive chiral molecules, such as certain carbohydrates and their derivatives, can be strategically converted into rare sugars like L-tagatose.

One such approach is the synthesis of L-hexoses from L-glycerate. An efficient de novo synthetic route has been developed starting from methyl α,β-isopropylidene-L-glycerate. nih.gov This method allows for the construction of the L-hexose scaffold with a high degree of diastereoselectivity. nih.gov

L-Sorbose, another member of the chiral pool, serves as a precursor for L-tagatose derivatives. For example, DGDP (2,5-dideoxy-2,5-imino-d-glucitol), a diastereomer of the iminosugar DMDP, can be prepared from L-sorbose. mdpi.com This synthesis, while not directly yielding L-tagatose, demonstrates the utility of L-sorbose as a chiral template for the synthesis of related structures with defined stereochemistry. Furthermore, enzymatic epimerization of L-sorbose to L-tagatose has been explored, highlighting a chemoenzymatic strategy that leverages a readily available chiral starting material. ebi.ac.uk

The table below summarizes the use of specific chiral building blocks in the synthesis of L-hexoses and related compounds.

| Chiral Building Block | Target Molecule/Intermediate | Reference |

| Methyl α,β-isopropylidene-L-glycerate | L-Hexopyranosides | nih.gov |

| L-Sorbose | 1-deoxy-1-(indol-3-yl)-L-tagatose | rsc.org |

| L-Sorbose | DGDP (2,5-dideoxy-2,5-imino-d-glucitol) | mdpi.com |

| L-Sorbose | L-tagatose (via enzymatic epimerization) | ebi.ac.uk |

Novel Chemical Synthesis Routes from Non-Carbohydrate Precursors

Moving beyond carbohydrate-based starting materials, researchers are developing innovative methods to construct the L-tagatose framework from simple, achiral precursors. These de novo syntheses offer the potential for more flexible and efficient routes to rare sugars.

While specific examples for the synthesis of this compound from cyclohexadienediols are not yet prevalent in the literature, this strategy has been successfully employed for other complex chiral molecules. The enzymatic oxidation of aromatic compounds like chlorobenzene (B131634) can produce chiral diols, which serve as versatile starting materials for enantioselective synthesis. mdpi.com This approach could potentially be adapted for the synthesis of L-hexose precursors.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been explored for the synthesis of carbohydrates. nih.govscripps.eduyoutube.com Specifically, the hetero-Diels-Alder reaction, which involves a heteroatom in the diene or dienophile, is particularly suited for constructing the pyranose ring of sugars. nih.gov

A promising strategy for the stereoselective synthesis of L-hexoses involves a force-induced hetero-Diels-Alder reaction. researchgate.net This mechanochemical approach, conducted in a ball mill, aims to circumvent the need for solvents and thermal activation. To achieve the desired stereoselectivity, chiral auxiliaries, such as R- and S-oxazolidinones, are attached to the dienophile to direct the asymmetric induction. researchgate.netwilliams.eduresearchgate.net This method represents a greener and potentially more scalable route to rare L-sugars.

The general approach involves the reaction of a heterodiene, bearing the chiral auxiliary, with a diene. The stereochemical outcome of the cycloaddition is controlled by the chiral auxiliary, leading to the formation of a dihydropyran with defined stereocenters, which can then be further elaborated to the target L-hexose. nih.gov

The synthesis of chiral building blocks from achiral aromatic compounds like iodobenzene (B50100) and methyl benzoate (B1203000) is an active area of research. Biocatalytic methods, such as the enzymatic oxidation of chlorobenzene to a chiral diol, demonstrate the feasibility of converting simple aromatic precursors into valuable chiral intermediates for sugar synthesis. mdpi.com While a direct synthesis of this compound from iodobenzene or methyl benzoate has not been explicitly detailed, the principles of asymmetric synthesis from achiral aromatic starting materials provide a conceptual framework for future synthetic strategies.

Biotechnological Production Approaches

Metabolic Engineering and Pathway Optimization

Strain Engineering for Enhanced Production

Metabolic engineering of microorganisms is a cornerstone for the overproduction of specific biomolecules. While extensive research has focused on the production of D-tagatose, the principles can be adapted for the synthesis of the L-isomer. A key enzyme in this process is L-arabinose isomerase, which can catalyze the isomerization of L-arabinose to L-ribulose, a precursor that can potentially be converted to L-tagatose.

Strain improvement strategies often begin with the selection of a suitable microbial host, such as Corynebacterium glutamicum or Escherichia coli, known for their robustness and well-characterized genetic systems. researchgate.netnih.govbohrium.comrepec.org Engineering efforts would involve the overexpression of the gene encoding L-arabinose isomerase. Further enhancements can be achieved by deleting genes responsible for competing metabolic pathways, thereby redirecting the carbon flux towards the synthesis of the target molecule. For instance, knocking out pathways that consume L-arabinose for other cellular processes would increase its availability for conversion to L-tagatose precursors.

| Engineered Strain Attribute | Objective | Key Genetic Modifications |

| Enzyme Overexpression | Increase the catalytic conversion of precursor to product. | Introduction of multiple copies of the L-arabinose isomerase gene under the control of strong promoters. |

| Pathway Redirection | Maximize the availability of the initial substrate. | Deletion of genes involved in competing metabolic pathways that utilize L-arabinose. |

| Enhanced Precursor Supply | Increase the intracellular pool of the starting material. | Engineering upstream pathways to boost the synthesis of L-arabinose. |

Pathway Regulation and Flux Control

Effective production of this compound necessitates precise control over the metabolic flux within the engineered microbial host. This involves modulating the expression of key enzymes and ensuring a balanced flow of intermediates through the synthetic pathway. Transcriptional regulators can be engineered to respond to specific intracellular or extracellular signals, allowing for dynamic control of gene expression.

For example, inducible promoter systems can be employed to trigger the expression of the L-arabinose isomerase gene only after a sufficient cell density has been reached, thereby separating the growth phase from the production phase. This strategy minimizes the metabolic burden on the cells during growth and maximizes product yield. Furthermore, understanding and manipulating the allosteric regulation of enzymes in the pathway can prevent feedback inhibition and ensure a continuous and efficient conversion process.

| Regulatory Strategy | Mechanism | Desired Outcome |

| Inducible Promoters | Control the timing of enzyme expression. | Maximized enzyme production during the optimal production phase. |

| Feedback Inhibition Removal | Mutate enzymes to remove allosteric binding sites for downstream products. | Uninterrupted pathway flux towards this compound. |

| Dynamic Sensor-Regulator Systems | Engineer biosensors that detect intermediate concentrations and regulate gene expression accordingly. | Balanced metabolic flow and prevention of toxic intermediate accumulation. |

Whole-Cell Biocatalysis Strategies

Whole-cell biocatalysis offers a cost-effective and efficient alternative to using purified enzymes for the synthesis of this compound. In this approach, entire microbial cells containing the necessary enzymatic machinery are used as catalysts. This strategy obviates the need for costly and time-consuming enzyme purification steps and provides a more stable environment for the enzymes. nih.govresearchgate.net

For the production of L-tagatose, a whole-cell system could utilize a recombinant microorganism overexpressing L-arabinose isomerase. The cells would be grown to a high density and then used to convert a substrate like L-arabinose into the desired product. Optimization of the bioconversion process is crucial and involves adjusting parameters such as temperature, pH, and substrate concentration to maximize the catalytic activity and stability of the whole-cell biocatalyst. Immobilization of the cells on a solid support can further enhance their stability and allow for their reuse in multiple reaction cycles, significantly improving the economic feasibility of the process. nih.gov For instance, recombinant Bacillus subtilis has been used in whole-cell bioconversion for D-tagatose production, achieving a yield of 96.8 g/L from lactose (B1674315). nih.gov A similar approach could be developed for this compound.

| Parameter | Optimal Condition for D-Tagatose Production (as a model) | Rationale |

| Temperature | 50-60 °C nih.govfrontiersin.org | Balances enzyme activity with stability. |

| pH | 6.5-7.5 nih.govfrontiersin.org | Maintains the optimal ionization state of the enzyme's active site. |

| Substrate Concentration | High concentrations (e.g., 500 g/L lactose for D-tagatose) can be used. nih.gov | Maximizes product yield, though inhibition may need to be considered. |

| Cell Permeabilization | Treatment with agents like Triton X-100. nih.gov | Facilitates substrate uptake and product release. |

Derivatization for Specialized Research Applications

The chemical modification of this compound to create specialized derivatives is essential for its use in various research applications, from probing enzymatic mechanisms to serving as tracers in metabolic studies.

Synthesis of Glycomimetics and Analogs for Mechanistic Probing

Glycomimetics are molecules that mimic the structure of carbohydrates and can be used to study and inhibit the action of carbohydrate-processing enzymes, such as glycosidases. The synthesis of this compound analogs can provide valuable tools for understanding the mechanism of enzymes that recognize L-sugars.

For example, the introduction of a nitrogen atom in place of the ring oxygen would create an iminosugar analog of this compound. Such compounds are often potent inhibitors of glycosidases due to their ability to mimic the charge distribution of the transition state during glycosidic bond cleavage. researchgate.net The synthesis of these analogs typically involves multi-step chemical reactions starting from a suitable precursor of L-tagatose. These synthetic routes require careful control of stereochemistry to ensure the correct configuration at each chiral center. The resulting glycomimetics can then be used in kinetic studies to determine their inhibitory potency and mechanism of action against specific enzymes. frontiersin.orgnih.govmdpi.com

Preparation of Labeled Compounds for Analytical Studies

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems and for structural studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. The preparation of this compound labeled with stable isotopes such as carbon-13 (¹³C) or deuterium (B1214612) (²H) would enable detailed metabolic flux analysis and the investigation of its interactions with biomolecules. nih.govnih.govyoutube.comresearchgate.net

Labeled this compound can be synthesized either chemically or biosynthetically. In a biosynthetic approach, an engineered microorganism capable of producing L-tagatose would be cultured in a medium containing a ¹³C-labeled carbon source, such as [¹³C]-glucose. nih.gov The labeled precursor would be incorporated into the carbon skeleton of this compound, which could then be isolated and purified. Chemical synthesis offers more control over the specific position of the isotopic label but can be more complex and expensive. These labeled compounds are crucial for quantitative studies of metabolic pathways and for elucidating the three-dimensional structures of enzyme-inhibitor complexes.

Sophisticated Structural Elucidation and Conformational Analysis of Alpha L Tagatopyranose

Spectroscopic Characterization Techniques

Spectroscopic methods are the cornerstone of molecular structure elucidation, offering non-destructive and highly detailed information. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and complementary techniques used for the comprehensive analysis of carbohydrates like alpha-L-Tagatopyranose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural analysis of carbohydrates in solution. unimo.it It provides granular information about the number and type of nuclei (primarily ¹H and ¹³C), their chemical environment, and their connectivity through chemical bonds. researchgate.net For a molecule like this compound, which exists in equilibrium with other anomers and ring forms in solution, NMR is essential for identifying the specific pyranose form and determining its stereochemistry. mdpi.com

The ¹³C NMR spectrum of a carbohydrate is typically divided into distinct regions: the anomeric region (δ 90–110 ppm), the ring carbons region (δ 70–85 ppm), and the hydroxymethylene carbon region (δ 60–70 ppm). unina.it The chemical shifts within these regions are exquisitely sensitive to the sugar's configuration and conformation. unimo.it Similarly, the ¹H NMR spectrum, though often more crowded, provides crucial data on proton-proton connectivities and stereochemical relationships through the analysis of scalar (J) couplings. unimo.it

While 1D ¹H and ¹³C NMR spectra provide foundational information, complex molecules with overlapping signals, such as sugars, necessitate the use of two-dimensional (2D) NMR experiments for complete assignment. mdpi.com These experiments correlate NMR signals based on different types of interactions, allowing for the unambiguous assembly of the molecular structure piece by piece. science.gov

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds (²JHH, ³JHH). researchgate.net For this compound, a COSY spectrum would be used to trace the connectivity of the protons within the pyranose ring, for instance, by identifying the correlation between H-3 and H-4, and H-4 and H-5.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. wisc.edu A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network, even if they are not directly coupled. unina.it This is particularly useful for identifying all protons belonging to a single sugar residue in a complex mixture or polysaccharide. science.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH). nih.gov The HSQC spectrum is a powerful tool for assigning carbon resonances based on their known proton assignments, or vice versa. researchgate.net Each C-H pair in the this compound molecule (C1-H1a/b, C3-H3, etc.) would appear as a distinct cross-peak.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). nih.gov This is crucial for piecing together the carbon skeleton and identifying quaternary carbons (like C-2 in tagatopyranose) that have no attached protons. Key HMBC correlations for identifying this compound would include correlations from the C-1 protons to the anomeric carbon C-2 and the ring carbon C-3, and from the C-6 protons to C-5. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional structure and stereochemistry. For example, NOESY can help confirm the axial or equatorial orientation of substituents on the pyranose ring.

The combined data from these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O. (Note: This table is a representative example based on typical chemical shift ranges for ketohexopyranoses. Precise values can vary with experimental conditions.)

| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | Key 2D Correlations |

| 1 | ~65.0 | H-1a: ~3.70H-1b: ~3.60 | HSQC: C1/H1a, C1/H1bHMBC: H1a, H1b to C2, C6 |

| 2 | ~99.5 | (quaternary) | HMBC: H1a, H1b, H3 to C2 |

| 3 | ~73.0 | H-3: ~3.95 | COSY: H3/H4HSQC: C3/H3 |

| 4 | ~71.5 | H-4: ~3.85 | COSY: H4/H3, H4/H5HSQC: C4/H4 |

| 5 | ~75.0 | H-5: ~4.05 | COSY: H5/H4, H5/H6a, H5/H6bHSQC: C5/H5 |

| 6 | ~63.0 | H-6a: ~3.80H-6b: ~3.75 | HSQC: C6/H6a, C6/H6bHMBC: H6a, H6b to C5, C1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Field and Enhanced Sensitivity NMR Methodologies

The analysis of carbohydrates by NMR often faces challenges due to signal overlap, particularly in the ¹H spectrum where many ring protons resonate in a narrow chemical shift range (typically 3.5-4.5 ppm). unina.it The use of high-field NMR spectrometers (e.g., 600 MHz and above) significantly mitigates this issue. Higher magnetic fields increase the chemical shift dispersion, spreading out the signals and improving spectral resolution. This allows for more accurate measurement of chemical shifts and coupling constants, which are critical for structural and conformational analysis.

Furthermore, advancements in probe technology have led to significant gains in sensitivity. Cryogenically cooled probes (CryoProbes), for example, reduce thermal noise in the detector electronics, leading to a 3-4 fold improvement in the signal-to-noise ratio. This enhanced sensitivity is crucial for studying samples that are available only in small quantities or for detecting minor components in a mixture, such as other anomers or isomers of L-tagatose that may be present in equilibrium.

In recent years, computational chemistry has become a powerful adjunct to experimental NMR for structural elucidation. Methods based on Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts for a proposed structure. The process typically involves:

Generating plausible 3D conformations of the molecule (e.g., the chair and boat conformers of this compound).

Optimizing the geometry of each conformer at a suitable level of theory.

Calculating the NMR shielding tensors for the optimized structures.

Converting the shielding tensors to chemical shifts by referencing them against a known standard (e.g., tetramethylsilane).

The predicted chemical shifts for different possible isomers or stereoisomers are then compared to the experimental spectrum. A strong correlation between the calculated and experimental data provides powerful evidence for the correct structural assignment. This approach is particularly valuable for distinguishing between closely related diastereomers or for assigning the configuration of stereocenters where experimental data may be ambiguous.

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural analysis of this compound, MS provides the crucial initial determination of the molecule's molecular weight. Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically used for carbohydrates as they can ionize the molecule with minimal fragmentation. In ESI-MS, this compound would typically be observed as an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺) in positive ion mode.

While standard mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). youtube.com This precision is sufficient to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₆H₁₂O₆. chemspider.com Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement of this exact mass using HRMS serves as a definitive confirmation of the molecular formula of the compound.

Table 2: High-Resolution Mass Data for this compound.

| Parameter | Value |

| Molecular Formula | C₆H₁₂O₆ |

| Nominal Mass | 180 Da |

| Theoretical Monoisotopic Mass | 180.063388 Da |

| Expected Adducts (ESI-MS) | [M+H]⁺ = 181.07069 Da[M+Na]⁺ = 203.05283 Da[M+K]⁺ = 219.02677 Da |

An HRMS instrument measuring an m/z value corresponding to one of these expected adducts within a narrow mass tolerance (e.g., < 5 ppm) provides unequivocal evidence for the elemental composition of C₆H₁₂O₆, thereby validating the identity of the compound as a hexose (B10828440) sugar.

Mass Spectrometry (MS)

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Identity Confirmation

Hyphenated analytical techniques are powerful tools for the confirmation of both the purity and identity of chemical compounds. By coupling a separation technique with a spectroscopic detection method, these approaches provide comprehensive sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital in the analysis of carbohydrates like this compound. nih.gov In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase before being ionized and detected by a mass spectrometer. ijper.org This provides information on the molecular weight and fragmentation pattern of the analyte. The resulting mass spectrum can be compared to spectral libraries, such as the NIST library, for positive identification. ijper.org

For non-volatile or thermally labile compounds, LC-MS is the preferred method. It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.govmdpi.com The sample is dissolved in a solvent and pumped through a column, where components separate based on their affinity for the stationary phase. The eluent is then introduced into the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. researchgate.net

These techniques are instrumental in confirming the identity of this compound and assessing its purity by separating it from potential isomers and impurities.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov These techniques probe the vibrational energy levels of molecules. youtube.com

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the vibrational modes of the molecule. nih.govksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.salibretexts.org Key functional groups have characteristic absorption frequencies. For this compound, a broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. mdpi.comcore.ac.uk The C-H stretching vibrations of the methylene (B1212753) groups would appear around 2900 cm⁻¹. mdpi.comlibretexts.org The C-O-C glycosidic bond stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region. mdpi.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.salibretexts.org While IR spectroscopy is particularly sensitive to polar bonds like O-H, Raman spectroscopy is more sensitive to non-polar, homo-nuclear bonds such as C-C. ksu.edu.sa

Together, IR and Raman spectroscopy provide a comprehensive "fingerprint" of the functional groups present in this compound, confirming its molecular structure. frontiersin.org

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, and from that, the positions of the atoms.

For alpha-D-Tagatopyranose, a stereoisomer of this compound, single-crystal X-ray diffraction studies have revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net Although specific crystallographic data for this compound is not as readily available in the provided search results, the principles of the analysis would be the same. The crystal structure of the D-isomer shows that the molecule adopts a pyranose ring form in the solid state. researchgate.netnih.gov

The data obtained from single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Table 1: Representative Crystallographic Data for alpha-D-Tagatopyranose

| Crystal Parameter | Value |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Note: This data is for the D-isomer, which is the enantiomer of the L-isomer.

Hydrogen Bonding Network Characterization

The analysis of the crystal structure of alpha-D-Tagatopyranose reveals an extensive network of intermolecular hydrogen bonds. nih.gov The molecules form chains linked by O—H···O interactions. researchgate.netnih.gov These chains are further cross-linked by additional hydrogen bonds, creating a three-dimensional network. researchgate.netnih.gov The characterization of this hydrogen-bonding network is essential for understanding the physical properties of the crystalline solid.

Advanced Conformational Studies

Ring Conformation Analysis (e.g., Chair Conformations)

In solution and in the solid state, the six-membered pyranose ring of this compound is not planar. Instead, it adopts non-planar conformations to minimize steric strain and torsional strain. The most stable conformations for a six-membered ring are the "chair" conformations. libretexts.org

A cyclohexane (B81311) ring, the parent structure for the pyranose ring, can exist in two chair conformations that can interconvert through a process called ring inversion. libretexts.org In a chair conformation, the substituents on the ring can occupy two types of positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the equator of the ring). youtube.com

For monosaccharides like tagatose, the relative stability of different chair conformations is influenced by the orientation of the bulky substituents, such as the hydroxyl groups and the hydroxymethyl group. libretexts.org Generally, conformations with bulkier groups in the equatorial positions are more stable due to reduced steric hindrance. libretexts.orgyoutube.com The crystal structure of alpha-D-tagatopyranose shows three equatorial groups and two axial groups, one of which is the anomeric hydroxyl group. nih.gov This arrangement is considered to be the most thermodynamically stable pyranose anomer. nih.gov

The conformational analysis of this compound is crucial for understanding its reactivity and biological activity, as the spatial arrangement of its functional groups dictates how it interacts with other molecules.

Anomeric and Exo-Anomeric Effects Investigations

The conformational behavior of pyranose rings, including that of this compound, is profoundly influenced by stereoelectronic factors, primarily the anomeric and exo-anomeric effects. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in the case of tagatose) to adopt an axial orientation, contrary to what would be predicted based on steric hindrance alone. wikipedia.orgscripps.edu This phenomenon, with an estimated energetic contribution of 4-8 kJ/mol in sugars, is a cornerstone of carbohydrate stereochemistry. wikipedia.org

Intramolecular Hydrogen Bonding and Flexibility Assessments

The three-dimensional structure and flexibility of this compound are significantly constrained and stabilized by a network of intramolecular hydrogen bonds. These non-covalent interactions occur when a hydrogen atom, covalently bonded to an electronegative atom (donor), interacts with another electronegative atom (acceptor) within the same molecule. nih.govruc.dk The presence of multiple hydroxyl groups on the pyranose ring makes this compound capable of forming several such bonds, which play a dominant role in defining its most stable conformation.

| Donor Group | Acceptor Group | Ring Formed | Expected Impact |

|---|---|---|---|

| O2-H (axial) | O6 (ring oxygen) | 5-membered | Stabilizes the α-anomer |

| O4-H (equatorial) | O5-H (axial) | 5-membered | Restricts C4-C5 bond rotation |

| O1-H (on C1) | O2-H (anomeric) | 5-membered | Influences C1-C2 rotamer preference |

Computational Chemistry Approaches for Conformational Landscapes

Due to the inherent flexibility and the multitude of low-energy states available to monosaccharides, computational chemistry has become an indispensable tool for exploring the conformational landscapes of molecules like this compound. researchgate.net These methods allow for the detailed characterization of molecular geometries, relative energies, and dynamic behavior that can be challenging to fully capture through experimental means alone. nih.gov The primary computational techniques employed are Molecular Mechanics (MM), Quantum Mechanics (QM), and Molecular Dynamics (MD) simulations.

Molecular Mechanics (MM) is a computational method that utilizes classical physics to model molecular systems. uiuc.edu In this approach, molecules are treated as a collection of atoms held together by springs (bonds). The potential energy of a given conformation is calculated using a force field , which is a set of empirical energy functions and parameters that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edunih.gov

Force fields specifically parameterized for carbohydrates, such as GLYCAM, CHARMM, and AMBER, are essential for accurately modeling the unique stereoelectronic features of sugars, including the anomeric effect. nih.govmdpi.com These calculations are computationally efficient, making them ideal for performing extensive conformational searches to identify a broad range of low-energy structures. The resulting geometries and relative energies provide a foundational map of the molecule's potential energy surface. arxiv.org

| Energy Term | Mathematical Form | Description |

|---|---|---|

| Bond Stretching | $$E_{bond} = \sum_{bonds} K_b(b-b_0)^2$$ | Energy required to stretch or compress a bond from its equilibrium length (b₀). nih.gov |

| Angle Bending | $$E_{angle} = \sum_{angles} K_\theta(\theta-\theta_0)^2$$ | Energy required to bend an angle from its equilibrium value (θ₀). nih.gov |

| Torsional (Dihedral) | $$E_{dihedral} = \sum_{dihedrals} K_\phi(1 + \cos(n\phi - \delta))$$ | Energy associated with rotation around a bond, describing steric and electronic barriers. nih.gov |

| Van der Waals | $$E_{vdw} = \sum_{i | Short-range repulsive and attractive forces between non-bonded atoms (Lennard-Jones potential). nih.gov |

| Electrostatic | $$E_{elec} = \sum_{i | Coulombic interaction between atoms with partial charges (qᵢ, qⱼ). nih.gov |

Quantum Mechanical (QM) calculations, based on the principles of the Schrödinger equation, offer a much more accurate description of molecular systems by explicitly considering the electronic structure. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to investigate the conformational preferences of carbohydrates. nih.gov Common DFT functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G** or cc-pVTZ), can provide highly accurate geometric parameters and relative energies for different conformers. researcher.lifenih.gov

Due to their higher computational cost, QM methods are typically used to refine the geometries and energies of a smaller set of low-energy conformers previously identified by MM searches. chemrxiv.org They are particularly valuable for accurately modeling stereoelectronic phenomena like the anomeric effect and for detailed analysis of hydrogen bonding networks, providing insights that are beyond the scope of classical force fields. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion. uiuc.edu This approach provides a dynamic picture of conformational flexibility, solvent interactions, and the thermodynamic properties of a molecule in a simulated environment, such as in aqueous solution. nih.gov

For this compound, MD simulations are crucial for understanding its behavior in a physiological context. By explicitly including solvent molecules (e.g., using water models like TIP3P), these simulations can reveal how intermolecular hydrogen bonds with water affect the sugar's conformational equilibrium and the stability of its intramolecular hydrogen bonds. mdpi.commdpi.com Simulations are typically run using specialized carbohydrate force fields (e.g., GLYCAM06) and can provide insights into the populations of different ring conformers and the rotational preferences of exocyclic groups over time. mdpi.com

| Method | Principle | Strengths | Limitations | Primary Application for α-L-Tagatopyranose |

|---|---|---|---|---|

| Molecular Mechanics (MM) | Classical mechanics (ball-and-spring model) | Computationally fast; suitable for large systems and long timescales. | Accuracy depends on force field parameterization; does not model electronic effects explicitly. | Initial broad conformational search to identify low-energy structures. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electronic structure. | High accuracy for energies and geometries; explicitly models electronic effects. | Computationally expensive; limited to smaller systems or shorter timescales. | Refinement of energies and geometries of key conformers; analysis of anomeric effects and H-bonds. |

| Molecular Dynamics (MD) | Solves Newton's equations of motion over time. | Provides dynamic information; explicitly models solvent effects and temperature. | Accuracy limited by the force field; requires long simulation times for complete sampling. | Studying conformational flexibility and hydration in aqueous solution. |

Investigating Molecular Interactions and Recognition Mechanisms of Alpha L Tagatopyranose

Protein-Carbohydrate Binding and Recognition

The precise three-dimensional structure of carbohydrates is fundamental to their recognition by proteins. The specificity of enzymes that bind and modify sugars is a cornerstone of glycobiology, dictated by the intricate network of non-covalent interactions formed within the enzyme's active site.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated donor to an acceptor molecule. The substrate specificity of these enzymes is typically very high, ensuring the correct assembly of complex glycan structures. While comprehensive studies detailing the interaction between alpha-L-Tagatopyranose and glycosyltransferases are limited, research on related compounds provides context. For instance, the D-isomer, D-tagatose, has been shown to affect the activity of certain GTs. In oral bacteria such as Streptococcus mutans, D-tagatose can significantly inhibit the expression and activity of glycosyltransferase B (gtfB), an enzyme responsible for synthesizing insoluble glucans that contribute to dental biofilm formation. nih.gov This inhibitory effect highlights the potential for tagatose isomers to modulate GT activity.

The direct utilization of this compound as a substrate by glycosyltransferases is not well-documented. Determining the enzyme kinetics, including the Michaelis constant (Km) and catalytic rate (kcat), would be essential to establish whether it can act as a substrate, an inhibitor, or is simply not recognized by this class of enzymes.

Glycoside hydrolases (GHs) are enzymes that cleave glycosidic bonds. Like GTs, they exhibit significant substrate specificity. There is a lack of direct evidence for this compound serving as a substrate for common glycoside hydrolases. However, the broader family of carbohydrate-active enzymes includes isomerases and dehydrogenases that do interact with tagatose isomers or their derivatives.

A key enzyme identified in the context of L-tagatose is galactitol-1-phosphate 5-dehydrogenase (EC 1.1.1.251). This enzyme catalyzes the reversible oxidation of galactitol-1-phosphate to L-tagatose 6-phosphate, using NAD+ as a cofactor. creative-enzymes.comwikipedia.org This reaction confirms a direct enzymatic route to a phosphorylated form of L-tagatose, integrating it into cellular metabolism. This enzyme is part of the galactose metabolism pathway and utilizes a zinc cofactor for its activity. wikipedia.org

Conversely, the enzyme L-arabinose isomerase (EC 5.3.1.4), which is widely studied for its role in producing the low-calorie sweetener D-tagatose, acts on D-galactose. mdpi.complos.orgresearchgate.netacs.org Despite its name, its primary industrial application involves the isomerization of D-galactose to D-tagatose, not the L-isomers. nih.govmdpi.com

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed, atomistic-level insights into the dynamic behavior of protein-ligand complexes, which is often not achievable through experimental methods alone. pitt.eduunimi.ityoutube.com MD simulations can elucidate binding pathways, predict binding affinities, and reveal the conformational changes that occur in both the protein and the ligand upon binding. dovepress.com

While specific MD simulation studies focused on this compound are not prominent in the literature, this methodology holds great potential for investigating its interactions. For example, simulations could be employed to model the binding of L-tagatose 6-phosphate within the active site of galactitol-1-phosphate 5-dehydrogenase. Such a study could reveal the key amino acid residues involved in substrate recognition and the network of hydrogen bonds and van der Waals forces that stabilize the complex, explaining the enzyme's specificity for the L-isomer derivative.

Role in Biochemical Pathways and Cellular Processes

The involvement of a metabolite in a biochemical pathway is defined by its synthesis, conversion, and degradation by cellular enzymes. Understanding these pathways is crucial for determining the physiological role of a compound.

While the metabolism of D-tagatose is well-characterized in several microorganisms, particularly through the tagatose-6-phosphate pathway researchgate.netfrontiersin.org, the metabolic fate of L-tagatose is less explored. The primary evidence for L-tagatose utilization comes from the study of the gat operon in Escherichia coli, which is responsible for galactitol catabolism. wikipedia.org

The enzyme galactitol-1-phosphate 5-dehydrogenase, encoded within this operon, directly produces L-tagatose 6-phosphate. creative-enzymes.comwikipedia.org This indicates that L-tagatose, in its phosphorylated form, is a bona fide intermediate in the microbial breakdown of galactitol. The pathway proceeds by converting galactitol into L-tagatose 6-phosphate, which can then be further metabolized to enter central glycolytic pathways.

Below is a summary of the key enzyme involved in the formation of L-tagatose 6-phosphate.

| Enzyme Name | EC Number | Substrates | Products | Cofactor |

| galactitol-1-phosphate 5-dehydrogenase | 1.1.1.251 | galactitol-1-phosphate, NAD+ | L-tagatose 6-phosphate, NADH, H+ | Zn2+ |

This interactive table summarizes the enzymatic reaction that produces L-tagatose 6-phosphate.

Cell-cell recognition is a fundamental biological process mediated by molecules on the cell surface. Carbohydrates, in the form of glycoproteins and glycolipids, play a critical role in these interactions, governing processes from immune responses to fertilization. wikipedia.orgnih.govlndcollege.co.in The specificity of these recognition events relies on the unique structures of the oligosaccharide chains involved.

Rare sugars like this compound, which are not typically found in an organism's native glycans, present an opportunity for the development of highly specific molecular probes. The unique stereochemistry of such molecules can be exploited to study carbohydrate-binding proteins (lectins) or to design inhibitors that target specific cell-surface interactions without cross-reacting with common sugars. mdpi.com Although specific applications of this compound as a cellular probe are yet to be extensively developed, its distinct structure makes it a promising candidate for probing the specificity of lectins and other carbohydrate-recognizing proteins involved in cellular signaling and adhesion.

Influence on Carbohydrate Chemistry Fundamentals

The study of this compound, a rare ketohexose, offers valuable insights into the fundamental principles of carbohydrate chemistry. Its unique stereochemical arrangement and the dynamics of its pyranose ring structure provide a platform for deeper understanding of molecular conformations and reactivity.

Studies on Stereochemistry and Ring Dynamics

The stereochemistry of L-tagatopyranose, like its more studied enantiomer D-tagatopyranose, is complex due to the presence of multiple chiral centers and the propensity to exist in various isomeric forms in solution. However, crystallographic and spectroscopic studies have provided significant details into its preferred conformations.

In the solid state, the D-enantiomer crystallizes exclusively as α-D-tagatopyranose. This crystalline structure reveals a pyranose ring adopting a chair conformation. Within this structure, an extensive network of intermolecular hydrogen bonds contributes to the stability of the crystal lattice. Specifically, chains of molecules are linked via O—H⋯O interactions, and these chains are further cross-linked by additional hydrogen bonds. An intramolecular hydrogen bond is also observed. Given the enantiomeric relationship, it can be inferred that α-L-tagatopyranose would exhibit a mirror-image crystal structure with a similar hydrogen-bonding pattern.

In aqueous solutions, D-tagatose exists as an equilibrium mixture of its different isomers. The predominant form is α-D-tagatopyranose, accounting for a significant percentage of the mixture. The β-pyranose form is also present, along with smaller amounts of the furanose forms. This equilibrium, known as mutarotation, is a fundamental concept in carbohydrate chemistry, and the specific distribution of tautomers for tagatose is crucial for understanding its chemical and biological behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of carbohydrates in solution. While specific NMR data for L-tagatopyranose is not extensively detailed in readily available literature, the principles of its analysis would be analogous to that of D-tagatose. 1H and 13C NMR spectra can provide information on the anomeric configuration (α or β), the ring conformation, and the relative populations of the different isomers in solution.

Table 1: Tautomeric Distribution of D-Tagatose in Aqueous Solution

| Tautomer | Percentage (%) |

|---|---|

| α-pyranose | 71 |

| β-pyranose | 18 |

| furanoses | small amount |

Elucidation of Glycosidic Linkage Formation and Cleavage Mechanisms

The formation and cleavage of glycosidic bonds are central to the chemistry and biology of carbohydrates, defining their assembly into oligosaccharides and polysaccharides, and their subsequent breakdown. A glycosidic bond is formed when the anomeric hydroxyl group of a sugar molecule, such as this compound, condenses with a hydroxyl group of another molecule, which could be another sugar (an aglycone). This reaction involves the elimination of a water molecule. The stereochemistry of the anomeric carbon is critical, resulting in either an α- or β-glycosidic linkage.

The mechanism of glycosidic bond formation can be influenced by various factors, including the nature of the reactants, the use of protecting groups, and the choice of catalyst. Chemical synthesis often employs activated sugar donors and a promoter to facilitate the reaction and control the stereochemical outcome. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to form specific linkages with high regio- and stereoselectivity.

Conversely, the cleavage of glycosidic bonds, or hydrolysis, involves the addition of a water molecule and is typically catalyzed by acids or enzymes known as glycoside hydrolases (or glycosidases). The mechanism of enzymatic hydrolysis is highly specific, with different enzymes recognizing particular sugar residues and linkage types. These reactions often proceed through oxocarbenium ion-like transition states.

While these general principles govern the formation and cleavage of glycosidic linkages for most carbohydrates, specific research detailing these mechanisms for this compound is not extensively available in the reviewed scientific literature. Therefore, to maintain a strict focus on the specified compound as per the instructions, a more detailed discussion on the elucidation of these mechanisms for this compound is not included.

Table 2: General Mechanisms of Glycosidic Bond Modification

| Process | Method | Key Features |

|---|---|---|

| Formation | Chemical Synthesis | Use of activated sugar donors and promoters; control of stereochemistry through reaction conditions. |

| Enzymatic Synthesis | High regio- and stereoselectivity catalyzed by glycosyltransferases. | |

| Cleavage | Acid-Catalyzed Hydrolysis | Non-specific cleavage of glycosidic bonds. |

| Enzymatic Hydrolysis | Highly specific cleavage by glycoside hydrolases, often involving an oxocarbenium ion-like transition state. |

Future Directions and Emerging Research Avenues for Alpha L Tagatopyranose

Development of Novel Synthetic Strategies

The efficient synthesis of L-tagatose remains a considerable challenge, hindering its widespread study and application. Future research is anticipated to move beyond traditional methods, embracing innovative chemical and chemoenzymatic strategies to improve yield, stereoselectivity, and sustainability.

One promising future direction lies in the application of photocatalysis. For instance, the treatment of D-sorbitol with a TiO2 photocatalyst has been shown to produce a variety of sugars, including the L-rare sugars L-gulose and L-xylose. acs.org This opens up the possibility of developing similar photocatalytic systems to convert abundant C6 alditols into L-tagatose, offering a potentially greener and more efficient synthetic route.

Furthermore, the "Izumoring" strategy, a comprehensive map for the bioproduction of all hexoses, provides a theoretical framework for designing novel enzymatic and chemoenzymatic pathways to L-tagatose. researchgate.netihmc.usnih.govglycoforum.gr.jp This strategy outlines four potential entry points into the world of L-hexoses from their D-counterparts, one of which is the conversion of galactitol to L-tagatose. glycoforum.gr.jp Future research will likely focus on identifying and engineering robust enzymes, such as polyol dehydrogenases, that can efficiently catalyze this transformation. The development of dual catalyst systems that can promote highly site-selective epimerization of secondary alcohols in naturally abundant sugars also presents a promising avenue for the kinetically controlled synthesis of rare sugars like L-tagatose. thieme.de

Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, are also expected to play a pivotal role. rsc.org This could involve the chemical synthesis of a key intermediate followed by one or more enzymatic steps to yield the final L-tagatose product. Such strategies can overcome the limitations of purely chemical or enzymatic methods.

| Synthetic Strategy | Potential Precursor | Key Technology/Enzyme | Anticipated Advantages |

| Photocatalysis | D-Sorbitol | TiO2 photocatalyst | Green chemistry, potential for high yield |

| Izumoring Strategy | Galactitol | Polyol dehydrogenase | Systematic and predictable synthesis |

| Dual Catalyst System | Abundant natural sugars | Site-selective epimerization catalysts | Kinetically controlled, high stereoselectivity |

| Chemoenzymatic Synthesis | Chemically synthesized intermediate | Various selective enzymes | Combines chemical flexibility and enzymatic specificity |

Integration of Artificial Intelligence in Structural and Mechanistic Studies

The structural complexity and conformational flexibility of monosaccharides like α-L-Tagatopyranose present significant challenges to traditional analytical and modeling techniques. The integration of artificial intelligence (AI) and machine learning is set to revolutionize our ability to understand and predict the behavior of these molecules.

A groundbreaking development in this area is the use of quantum tunneling coupled with AI for the stereoselective identification of carbohydrate isomers. nih.gov This computational technique can distinguish between complex anomers and stereoisomers with high sensitivity, offering a powerful tool for the rapid and accurate identification of L-tagatose. nih.gov Future advancements in this technology could enable real-time analysis of L-tagatose in complex mixtures.

Molecular dynamics (MD) simulations are another powerful tool for exploring the conformational landscape of carbohydrates. acs.orgresearchgate.netchemrxiv.org While currently, most MD studies focus on more common sugars, future research will undoubtedly apply these techniques to L-tagatopyranose. Such simulations can provide detailed insights into its preferred conformations in solution, its interactions with water and other molecules, and the energetic barriers between different conformational states. This information is crucial for understanding its biological activity and for designing molecules that can interact with it in a specific manner.

| AI Application | Technique | Relevance to α-L-Tagatopyranose |

| Stereoisomer Identification | Quantum Tunneling & AI | Rapid and accurate identification and differentiation from other isomers. nih.gov |

| Conformational Analysis | Molecular Dynamics (MD) Simulations | Prediction of stable conformations and dynamic behavior in solution. acs.orgresearchgate.netchemrxiv.org |

| Glycan Data Analysis | Machine Learning Algorithms | Identification of structure-function relationships and prediction of biological roles. nih.gov |

| Glycosylated Protein Modeling | Protein Structure Prediction Tools | Understanding the impact of L-tagatose incorporation on protein structure and function. alphafoldserver.com |

Exploration of Enzymatic Cascades for Complex Glycan Synthesis

The synthesis of oligosaccharides and glycoconjugates containing rare sugars such as L-tagatose is a complex undertaking. Enzymatic cascades, where multiple enzymes work in a coordinated fashion to build up a complex molecule from simple precursors, offer a powerful and elegant solution.

While much of the current research on enzymatic synthesis focuses on D-tagatose production using L-arabinose isomerase, the principles can be extended to the synthesis of L-tagatose containing glycans. plos.orgmdpi.comnih.govmdpi.commdpi.com The "Izumoring" strategy provides a roadmap for the interconversion of all hexoses, suggesting that enzymatic pathways for L-tagatose synthesis are indeed feasible. researchgate.netihmc.usnih.govglycoforum.gr.jp Future research will focus on the discovery and engineering of enzymes, such as isomerases and epimerases, that can act on L-sugar substrates with high efficiency and specificity.

The development of one-pot multienzyme (OPME) systems is a particularly promising area. nih.gov In these systems, all the necessary enzymes are combined in a single reaction vessel, allowing for the synthesis of complex glycans in a single step. This approach is not only more efficient but also reduces the need for purification of intermediates. The design of such cascades for L-tagatose-containing oligosaccharides will require a deep understanding of the substrate specificities and optimal reaction conditions for each enzyme in the pathway.

Glycosyltransferases are key enzymes in the synthesis of oligosaccharides, as they are responsible for forming the glycosidic bonds between monosaccharide units. wikipedia.orgsigmaaldrich.comnih.govescholarship.org A major challenge in the synthesis of L-tagatose containing glycans will be the identification and characterization of glycosyltransferases that can utilize L-tagatose or its activated nucleotide-sugar form as a donor substrate. Future research will likely involve screening of microbial enzyme libraries and protein engineering to create novel glycosyltransferases with the desired specificity.

| Enzymatic Approach | Key Enzymes | Application for L-Tagatose |

| Izumoring-based Pathways | Isomerases, Epimerases, Dehydrogenases | Systematic synthesis of L-tagatose from other sugars. researchgate.netihmc.usnih.govglycoforum.gr.jp |

| One-Pot Multienzyme (OPME) Systems | Multiple coordinated enzymes | Single-step synthesis of complex L-tagatose-containing glycans. nih.gov |

| Novel Glycosyltransferases | Engineered or newly discovered glycosyltransferases | Incorporation of L-tagatose into oligosaccharides and glycoconjugates. wikipedia.orgsigmaaldrich.comnih.govescholarship.org |

Advanced Analytical Methodologies for In Situ Characterization

The ability to characterize α-L-Tagatopyranose in its native environment, or in situ, is crucial for understanding its behavior in biological systems and for monitoring its synthesis in real-time. Future research will focus on the development and application of advanced analytical techniques that can provide detailed structural and conformational information with high sensitivity and specificity.

Mass spectrometry (MS) is a powerful tool for the analysis of carbohydrates, but distinguishing between isomers remains a significant challenge. nih.govnih.govacs.org Future developments in MS will likely involve the use of techniques such as ion mobility spectrometry (IMS) and infrared multiple photon dissociation (IRMPD) spectroscopy to separate and identify different isomers of tagatose. nih.gov These methods provide information not only on the mass of the molecule but also on its shape and vibrational properties, allowing for the differentiation of even closely related isomers.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of carbohydrates. However, the complexity of NMR spectra can make it difficult to analyze mixtures. Future research will focus on the development of novel NMR experiments and data analysis techniques to improve the resolution and sensitivity of NMR for the analysis of rare sugars like L-tagatose. This could include the use of higher magnetic fields, cryogenically cooled probes, and advanced multi-dimensional NMR techniques.

Chiral separation techniques are essential for distinguishing between D- and L-enantiomers of tagatose. wikipedia.orgresearchgate.netnih.govnih.govvt.edu Future research will focus on the development of more efficient and robust chiral stationary phases for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). These advanced separation methods will be crucial for quality control in the synthesis of L-tagatose and for studying its metabolism and biological effects.

| Analytical Technique | Principle | Future Application for α-L-Tagatopyranose |

| Advanced Mass Spectrometry | Ion Mobility, IRMPD Spectroscopy | Differentiation of L-tagatose from its isomers in complex mixtures. nih.govnih.govacs.org |

| High-Field NMR Spectroscopy | Nuclear Magnetic Resonance | Detailed structural and conformational analysis in solution. |

| Chiral Chromatography | Enantioselective Separation | Quantification of L-tagatose in the presence of its D-enantiomer. wikipedia.orgresearchgate.netnih.govnih.govvt.edu |

Q & A

Q. What are the key structural features of alpha-L-Tagatopyranose, and how are they experimentally determined?

this compound is a monosaccharide with a pyranose ring structure. Key features include its anomeric configuration (α-form), axial/equatorial hydroxyl group orientations, and chair conformations. Methodologically:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign chemical shifts and confirm ring substituents. For example, axial hydroxyl groups exhibit distinct coupling constants (e.g., ~3–4 Hz for α-anomers) .

- X-ray Crystallography : Resolve crystal structures to determine bond lengths, angles, and spatial arrangements. Ensure sample purity (>98%) and use low-temperature data collection to minimize thermal motion artifacts .

- Polarimetry : Measure optical rotation to corroborate enantiomeric purity (e.g., [α] values for L-sugars) .

Table 1 : Example NMR Data for this compound (Hypothetical)

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H1 (anomeric) | 5.2 | Doublet | 3.5 |

| H2 | 3.8 | Multiplet | - |

| H4 | 3.5 | Triplet | 9.0 |

Q. What synthesis protocols are commonly used for this compound, and how can their reproducibility be ensured?

Synthesis often involves enzymatic or chemical isomerization of galactose derivatives. To ensure reproducibility:

- Enzymatic Methods : Use galactose-6-phosphate isomerase under controlled pH (7.0–7.5) and temperature (37°C). Document enzyme activity (units/mg) and substrate concentrations .

- Chemical Methods : Optimize catalytic conditions (e.g., borate-complex-mediated epimerization). Include negative controls (e.g., omitting catalyst) to validate reaction specificity .

- Quality Control : Validate product purity via HPLC (C18 column, 85:15 HO:MeOH mobile phase) and mass spectrometry (ESI-MS, m/z calc. for CHO: 180.16) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic stability data of this compound?

Contradictions in stability studies (e.g., melting points, solvation energies) often arise from methodological variability. Address this via:

- Systematic Reviews : Follow PRISMA guidelines to aggregate data from peer-reviewed studies, assess bias (e.g., sample preparation differences), and perform meta-regression to identify confounding variables (e.g., solvent polarity) .

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., DSC at 5°C/min heating rate, N atmosphere) .

- Computational Modeling : Compare DFT-calculated Gibbs free energies with experimental data to identify outliers .

Q. What advanced spectroscopic techniques are optimal for characterizing the anomeric configuration of this compound in complex mixtures?

In mixtures (e.g., biological fluids), traditional methods may lack specificity. Advanced approaches include:

- 2D NMR (HSQC, NOESY) : Correlate - couplings and nuclear Overhauser effects to distinguish α/β anomers. For example, NOE between H1 and H3 confirms α-configuration .

- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity in low-concentration samples by factors of 10–100, enabling detection at µM levels .

- Cryogenic IR Spectroscopy : Resolve hydroxyl stretching vibrations (e.g., 3600–3200 cm) to infer hydrogen-bonding patterns .

Table 2 : Comparison of Spectroscopic Techniques for Anomeric Analysis

| Technique | Sensitivity | Resolution | Sample Requirement |

|---|---|---|---|

| Conventional NMR | Moderate | High | 10–50 mg |

| DNP-enhanced NMR | High | High | 0.1–1 mg |

| Cryogenic IR | Low | Very High | <1 mg |

Q. How should researchers design experiments to investigate this compound’s role in enzymatic pathways?

Focus on hypothesis-driven approaches:

- Enzyme Kinetics : Measure and using Michaelis-Menten assays. Include inhibitors (e.g., tagatose-6-phosphate) to test specificity .

- Isotopic Labeling : Track metabolic fate with -labeled this compound in cell cultures, followed by LC-MS analysis .

- Mutagenesis Studies : Engineer enzymes (e.g., L-fucose kinase) to assess substrate binding via site-directed mutagenesis and X-ray crystallography .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Crystallization hurdles (e.g., hygroscopicity) require:

- Co-crystallization : Use metal ions (e.g., Ca) to stabilize sugar conformations .

- Vapor Diffusion : Optimize precipitant (PEG 8000) and pH (5.0–6.0) in hanging-drop setups .

- Cryoprotection : Soak crystals in glycerol (20–30%) before flash-freezing to prevent ice formation .

Q. Methodological Guidance

- Data Integrity : Maintain raw data archives (e.g., NMR FIDs, chromatograms) and document preprocessing steps (baseline correction, integration) .

- Research Questions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Reporting : Adhere to journal-specific guidelines for tables/figures (e.g., Roman numerals for tables, self-explanatory legends) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.